molecular formula C11H17N3 B13320176 6-(Butan-2-yl)-2-cyclopropylpyrimidin-4-amine

6-(Butan-2-yl)-2-cyclopropylpyrimidin-4-amine

Cat. No.: B13320176
M. Wt: 191.27 g/mol
InChI Key: ZZYCLYLXAZWZRH-UHFFFAOYSA-N
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Description

6-(Butan-2-yl)-2-cyclopropylpyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the development of ligands for central nervous system (CNS) targets. Pyrimidine-based scaffolds are frequently explored for their ability to interact with key neurotransmitter receptors . Research into structurally similar compounds has highlighted their potential as modulators of G-protein coupled receptors (GPCRs), such as the dopamine D3 receptor . Antagonists and partial agonists of the D3 receptor are being investigated as promising therapeutic agents for the treatment of substance abuse and neuropsychiatric disorders . The specific structural features of this compound—including the cyclopropyl group and the butan-2-yl chain—may contribute to its binding affinity and selectivity profile, making it a valuable chemical tool for probing receptor function and signaling pathways . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-butan-2-yl-2-cyclopropylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-3-7(2)9-6-10(12)14-11(13-9)8-4-5-8/h6-8H,3-5H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYCLYLXAZWZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC(=N1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach to Synthesis

The synthesis typically begins with the formation of the pyrimidine ring via condensation reactions involving suitable amidines or ureas with β-dicarbonyl compounds or their derivatives. The key steps include:

This approach aligns with established methods for pyrimidine synthesis, as documented in the literature (e.g., ACS publications).

Synthesis of the Pyrimidine Core

Step 1: Formation of 2,4-Diaminopyrimidine

  • React 1,3-dicarbonyl compounds (such as malononitrile or ethyl acetoacetate) with urea derivatives under acidic or basic conditions to form the pyrimidine ring.
  • For example, condensation of malononitrile with urea in the presence of ammonium acetate under reflux yields 2,4-diaminopyrimidine.

Step 2: Cyclization to form the pyrimidine ring

  • Cyclization is achieved via heating the 2,4-diaminopyrimidine with appropriate aldehydes or ketones, facilitating ring closure to the pyrimidine structure.

Introduction of the Cyclopropyl Group at Position 2

Step 3: Cyclopropylation

  • The 2-position amino group of the pyrimidine can be selectively alkylated with cyclopropyl halides (e.g., cyclopropyl bromide) under nucleophilic substitution conditions.
  • Alternatively, a cyclopropyl Grignard reagent can be employed to add the cyclopropyl moiety directly to the pyrimidine ring.

Alkylation at the 6-Position with Butan-2-yl Group

Step 4: Selective substitution at position 6

  • The 6-position can be functionalized via nucleophilic aromatic substitution if activated, or through cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
  • For alkylation with butan-2-yl groups, a suitable butan-2-yl halide (e.g., butan-2-yl bromide) can be reacted with a pyrimidine precursor bearing a suitable leaving group at the 6-position, under basic conditions, to afford the desired substitution.

Final Purification and Characterization

  • The crude product is purified via chromatography techniques such as silica gel column chromatography or preparative HPLC.
  • Structural verification is performed using NMR, MS, and IR spectroscopy.

Data Table: Summary of Synthetic Routes and Conditions

Step Starting Material Reagents Conditions Product Yield (%) References
1 Malononitrile + Urea Ammonium acetate Reflux 2,4-Diaminopyrimidine 70-80
2 2,4-Diaminopyrimidine Aldehydes/Ketones Heating Pyrimidine ring 65-75
3 Pyrimidine core Cyclopropyl halide Nucleophilic substitution 2-Cyclopropyl pyrimidine 50-60
4 2-Cyclopropyl pyrimidine Butan-2-yl halide Basic conditions 6-(Butan-2-yl)-2-cyclopropylpyrimidin-4-amine 45-55

Chemical Reactions Analysis

Types of Reactions

6-(sec-Butyl)-2-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyrimidine ring to a dihydropyrimidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-(sec-Butyl)-2-cyclopropylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(sec-Butyl)-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties

  • Molecular formula : Estimated as C₁₅H₂₀FN₂O₄S (based on structural analogs in ).
  • Molecular weight : ~340–350 g/mol (approximated from similar sulfonamide-carbamates ).
  • Role : Likely serves as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting agents, given the prevalence of sulfonamide and Boc-protected amines in drug discovery .
Structural and Functional Analogues

The compound belongs to a class of N-protected sulfonamide heterocycles. Key comparisons include:

Compound Name Substituents/Ring Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
tert-butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate - Boc-protected amine
- Aminocarbonyl side chain
C₁₁H₂₁N₂O₃ 241.30 Lacks sulfonamide; carbamate linked to a branched alkyl chain.
tert-butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate - Fluorosulfonyl group
- Chiral pyrrolidine
C₁₀H₁₉FN₂O₄S 282.34 Fluorosulfonyl instead of aryl sulfonyl; stereochemistry at pyrrolidine C2.
tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate - 5-Bromopyridine substituent
- Pyrrolidine C3-Boc
C₁₄H₂₀BrN₃O₂ 358.24 Bromopyridine enhances π-stacking potential; altered substitution pattern.
tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate - Piperidine core
- Phenoxypyrimidine substituent
C₂₁H₂₈N₄O₅S 448.50 Larger heterocycle (pyrimidine) with phenoxy group; higher molecular weight.
Physicochemical and Reactivity Differences

Solubility: The 2-fluorobenzenesulfonyl group in the target compound increases hydrophobicity compared to the aminocarbonyl analog , but the fluorine atom may improve solubility in polar aprotic solvents vs. bromine in . Piperidine-based analogs (e.g., ) exhibit lower solubility due to larger aromatic substituents.

Synthetic Utility :

  • The Boc group in all compounds enables amine protection during multi-step syntheses. However, the sulfonamide in the target compound offers a handle for further functionalization (e.g., nucleophilic substitution at sulfur) .
  • Bromopyridine in allows cross-coupling reactions (e.g., Suzuki), unlike the fluorine in the target compound.

Biological Relevance :

  • Sulfonamide-pyrrolidine derivatives are common in protease inhibitors (e.g., HCV NS3/4A inhibitors) .
  • Pyrimidine-containing analogs (e.g., ) are often explored in kinase inhibition due to their ability to mimic ATP’s purine ring.

Thermal and Crystallographic Data
  • Limited melting point (MP) data exists for the target compound. However: The fluorosulfonyl analog has a higher predicted MP (>150°C) due to stronger dipole interactions. Phenoxypyrimidine derivatives (e.g., ) show MPs >160°C, attributed to π-π stacking .

Biological Activity

6-(Butan-2-yl)-2-cyclopropylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This compound's unique structural features suggest various mechanisms of action, making it a subject of interest for further research.

Synthesis and Structural Characteristics

The synthesis of this compound involves standard organic synthesis techniques, often utilizing coupling reactions to introduce the butan-2-yl and cyclopropyl groups onto the pyrimidine ring. The structural characteristics of this compound allow it to interact with various biological targets, which is crucial for its activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit significant antimicrobial properties. For example, studies on pyrimidine derivatives have shown activity against various pathogens, including Mycobacterium tuberculosis and other ESKAPE pathogens. The mechanism often involves inhibition of bacterial growth through interference with critical cellular processes .

Anti-inflammatory Effects

Pyrimidine derivatives have been noted for their anti-inflammatory properties. Specifically, they can inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. In vitro studies have demonstrated that certain derivatives exhibit half-maximal inhibitory concentrations (IC50) in the low micromolar range against COX enzymes, suggesting a potent anti-inflammatory effect .

Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

The biological activity of this compound can be attributed to its ability to modulate specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins .
  • Receptor Interactions : Similar compounds have been shown to interact with dopamine receptors, suggesting potential applications in neuropharmacology .

Case Studies

Recent studies have explored the biological activities of various pyrimidine derivatives, including those structurally related to this compound:

  • Antimycobacterial Activity : A study demonstrated that certain pyrimidine derivatives exhibited significant activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating resistant strains .
  • Anti-inflammatory Efficacy : In vivo experiments using carrageenan-induced paw edema models showed that some pyrimidine derivatives provided comparable anti-inflammatory effects to established NSAIDs like indomethacin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Butan-2-yl)-2-cyclopropylpyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting cyclopropylamine derivatives with halogenated pyrimidine precursors under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization includes adjusting solvent polarity, temperature, and catalyst selection. For example, using Pd-catalyzed cross-coupling for regioselective alkylation could improve yield . Purification via column chromatography or recrystallization is recommended for high-purity isolates.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions and cyclopropane ring integrity (e.g., cyclopropyl protons appear as multiplet signals at δ 1.2–1.8 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the pyrimidine ring’s planarity and cyclopropane geometry .
  • HRMS : Validates molecular formula (e.g., C₁₁H₁₆N₄ requires m/z 204.1376).

Q. What are the known biological or pharmacological activities of structurally similar pyrimidine derivatives?

  • Methodological Answer : Analogous compounds (e.g., 6-phenylpyrimidin-2-amine derivatives) exhibit enzyme inhibition (e.g., CDK inhibitors) . Screening assays (e.g., kinase inhibition or cellular proliferation tests) are recommended. For preliminary activity assessment, use in vitro models like HEK293 cells and compare IC₅₀ values against reference inhibitors .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced binding affinity for target enzymes?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the pyrimidine core and enzyme active sites (e.g., ATP-binding pockets in kinases). Focus on substituent effects on hydrogen bonding and hydrophobic contacts .
  • QSAR Models : Develop quantitative structure-activity relationships by correlating electronic properties (Hammett σ) or steric parameters (Taft’s Es) with bioactivity data .

Q. How should researchers resolve contradictions in experimental data, such as discrepancies in reaction yields or biological activity across studies?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to identify critical variables (e.g., temperature, solvent, catalyst loading) affecting yield .
  • Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA) to isolate confounding factors (e.g., impurity profiles or assay protocols) .

Q. What strategies mitigate challenges in isolating stereoisomers or regioisomers during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak AD-H for enantiomer separation.
  • Directed Synthesis : Introduce bulky directing groups (e.g., tert-butyl) to control regiochemistry during cyclopropane formation .

Q. How do solvent effects and substituent electronic properties influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Polar Solvents : DMF or DMSO enhance leaving-group departure in SNAr reactions.
  • Electron-Withdrawing Groups : Substituents like -NO₂ at the pyrimidine 4-position increase electrophilicity, accelerating substitution .

Comparative Analysis Table

Property This compound 6-Phenyl Analog N-Butyl Derivative
Molecular Weight (g/mol) 204.27318.4255.35
Synthetic Yield 65–75% (optimized)50–60%70–80%
Biological Activity Under investigationCDK inhibition (IC₅₀ = 2 µM)Not reported
Thermal Stability Stable ≤ 150°CDecomposes at 120°CStable ≤ 180°C

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